molecular formula C4H5NO B041796 4-Methyloxazole CAS No. 693-93-6

4-Methyloxazole

Cat. No. B041796
CAS RN: 693-93-6
M. Wt: 83.09 g/mol
InChI Key: PUMREIFKTMLCAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Methyloxazole and its derivatives can be synthesized through various methods. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a versatile template for the synthesis of various 2-phenyl-4,5-functionalized oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles followed by cyclization under specific conditions (Misra & Ila, 2010).

Molecular Structure Analysis

The structure of 4-Methyloxazole derivatives has been confirmed through various spectroscopic methods. The molecular structure is generally characterized by the presence of a five-membered oxazole ring, which significantly influences its chemical behavior and properties. For instance, the crystal structure, as well as Hirshfeld surface analysis and DFT studies, have been conducted to understand the molecular characteristics of specific 4-Methyloxazole derivatives, shedding light on their 3D-structure and intermolecular interactions (Al-Wahaibi et al., 2019).

Chemical Reactions and Properties

4-Methyloxazole compounds participate in various chemical reactions, contributing to their versatile applications in organic synthesis. They have been used as intermediates in the synthesis of a range of bioactive molecules. For example, the compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared through a nucleophilic substitution reaction, showcasing its potential in creating pharmacologically relevant structures (Hajib et al., 2019).

Scientific Research Applications

  • Physiological Research : 4-Methyloxazole is utilized in studying the regulation of terpenoid metabolism, which is related to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Chemical Research : It's used in the study of reactions of oxazole N-oxides with phenylisocyanate to produce imidazole derivatives (Goto, Honjo, & Yamazaki, 1970).

  • Synthetic Chemistry : In the synthesis of 2-trimethylsilyloxazole, 4-Methyloxazole reacts with C- and S-electrophiles to yield 2-substituted oxazoles (Dondoni et al., 1984).

  • Medicinal Chemistry : It serves as a scaffold for developing selective MAGL inhibitors with antiproliferative activity in cancer cells (Granchi et al., 2016).

  • Natural Product Synthesis : 4-Methyloxazole is used in the total synthesis of siphonazoles A and B, unique natural products with biological activity (Zhang & Ciufolini, 2009).

  • Drug Abuse Treatment : Derivatives of 4-Methyloxazole are studied for potential use in treating drug abuse as mGluR5 antagonists (Iso & Kozikowski, 2006).

  • Pharmacology : It is a key building block in the synthesis of theophylline analogues, potentially improving bronchodilator formulations (Ray & Ghosh, 1999).

  • Anticancer Research : 4-Methyloxazole-based compounds are explored as potential anticancer drugs due to their antitubulin activity (Romagnoli et al., 2017).

  • Antiviral Research : It shows potential as an anti-influenza virus agent by inhibiting human influenza A virus (Wang et al., 2005).

  • Corrosion Inhibition : Derivatives of 4-Methyloxazole are used as corrosion inhibitors in different acidic media, with high inhibition efficiencies (Bentiss et al., 2007; Lagrenée et al., 2002).

  • Antimicrobial Applications : Triazole derivatives, including 4-Methyloxazole, are used as antibacterial and antifungal agents (Gotsulya, 2016).

Safety And Hazards

4-Methyloxazole is classified as a flammable liquid and can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMREIFKTMLCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022106
Record name 4-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole

CAS RN

693-93-6, 66333-88-8
Record name 4-Methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazole
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Record name 4-METHYLOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
518
Citations
WE Marsh, TL Bowman, WE Hatfield… - Inorganica Chimica Acta, 1982 - Elsevier
The crystal and molecular structure of the copper(II) complex bis[dibromobis(4-methyloxazole)copper(II)], [CuBr 2 (C 4 H 5 NO) 2 ] 2 , has been determined from three-dimensional X-ray …
Number of citations: 22 www.sciencedirect.com
O Vendrell, M Moreno, JM Lluch… - The Journal of …, 2004 - ACS Publications
The ultrafast enol−keto photoisomerization in the lowest singlet excited state of 2-(2‘-hydroxyphenyl)-4-methyloxazole (HPMO) is investigated using classical molecular dynamics in …
Number of citations: 27 pubs.acs.org
R Casadesús, M Moreno, JM Lluch - Journal of Photochemistry and …, 2005 - Elsevier
The intramolecular proton transfer and the internal rotations of the 2-(2′hydroxyphenyl)-4-methyloxazole (HPMO) in the first electronically excited singlet state (S 1 ) have been …
Number of citations: 22 www.sciencedirect.com
I Maeda, M Takehara, K Togo, S Asai… - Bulletin of the Chemical …, 1969 - journal.csj.jp
… 1) Most of these methods have dealt with the Diels-Alder reaction of 5-alkoxy-4-methyloxazole with various dienophiles except a few reports. 2, 3) This 5-alkoxy-4-methyloxazole has …
Number of citations: 30 www.journal.csj.jp
HR Khan, G Crank - Tetrahedron letters, 1987 - academia.edu
… However, when an equimolar ratio of 2-amino-4-methyloxazole (1) and anisaldehyde was heated in dry toluene, no Schiff base was formed. Instead the sole product of this reaction was …
Number of citations: 9 www.academia.edu
HR Khan, G Crank… - Journal of heterocyclic …, 1988 - Wiley Online Library
2‐Amino‐4‐methyloxazole reacts with aldehydes to give products having a hydroxymethyl function at C–5. No Schiff's bases were formed. Reactions seem to be confined to 4‐alkyl …
Number of citations: 7 onlinelibrary.wiley.com
I Maeda, K Togo, R Yoshida - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… (I) was performed to 5-ethoxy-4-methyloxazole (II) as an … By Firestone et al,*) 5-ethoxy-4-methyloxazole, an important … pentoxide to prepare 5-ethoxy-4-methyloxazole. However …
Number of citations: 19 www.journal.csj.jp
R Casadesús, M Moreno, JM Lluch - Chemical physics letters, 2002 - Elsevier
Some photocromic compounds involve photoinduced intramolecular proton transfer (PIPT) as a consequence of a fast electronic redistribution due to electronic excitation. In this study, …
Number of citations: 19 www.sciencedirect.com
T Yoshikawa, F Ishikawa, T Naito - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… The preceding paper’*<1 has reported that condensation of 4—methyloxazole (I) with several dienophiles in acetic acid caused three types of reactions, Le. reaction A, B, and C, in …
Number of citations: 15 www.jstage.jst.go.jp
M Jadrijević-Mladar Takač, I Butula, M Vinković… - Croatica chemica …, 1997 - hrcak.srce.hr
… and it was only possible to recrystallize it from 4-methyloxazole. lH-NMR spectrum of such a … equimolar quantities of 7a and 4-methyloxazole. 4-Methyloxazole free 7a was obtained by …
Number of citations: 4 hrcak.srce.hr

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